1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as lipoxygenases, which are involved in inflammatory processes.
Biological Studies: The compound is used in studies related to its pharmacological effects and potential therapeutic applications.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
For instance, Mebeverine, a drug with a similar methoxyphenyl structure, works directly on the smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent .
Mode of Action
For example, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .
Biochemical Pathways
For instance, Mebeverine, a drug used to alleviate symptoms of irritable bowel syndrome, works by relaxing the muscles in and around the gut .
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
For example, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate.
Carboxylation: The resulting imidazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-indole-5-carboxylic acid: Similar structure but with an indole ring instead of an imidazole ring.
1-(4-Methoxyphenyl)-1H-triazole-5-carboxylic acid: Contains a triazole ring instead of an imidazole ring.
Uniqueness: 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxy group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOMVUOFGZERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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